molecular formula C25H26N2O3S B2574505 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954679-67-5

3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2574505
CAS No.: 954679-67-5
M. Wt: 434.55
InChI Key: MXMNJUYGAFXNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic organic compound designed for research applications. It features a 1,2,3,4-tetrahydroisoquinoline core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and natural products . The structure incorporates a 2-tosyl group, a 7-yl propanamide linkage, and a terminal phenyl ring, making it a potential intermediate for the development of novel therapeutic agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized for its diverse pharmacological potential. THIQ derivatives have been investigated as inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1, a target in estrogen-dependent diseases such as breast and ovarian cancers . Furthermore, certain THIQ analogs exhibit neuroprotective properties, which have been linked to free radicals scavenging and inhibition of glutamate-induced excitotoxicity . Other research avenues for THIQ-based compounds include exploring their antibacterial, antifungal, and antiplasmodial activities . This compound is supplied exclusively for Research Use Only. It is intended for laboratory analysis and experimental applications in a controlled setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-19-7-12-24(13-8-19)31(29,30)27-16-15-21-10-11-23(17-22(21)18-27)26-25(28)14-9-20-5-3-2-4-6-20/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMNJUYGAFXNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo several types of chemical reactions:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups under nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The tosyl group can act as a protecting group, allowing selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Structural Analogues in Antitubercular Activity

Compound 7904688 (3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide)

  • Structure: Shares the 3-phenylpropanamide backbone but replaces the tetrahydroisoquinoline group with a (4-piperidin-1-ylphenyl)carbamothioyl substituent.
  • Activity: Demonstrated potent activity against Mycobacterium tuberculosis in replicating, non-replicating, and intracellular states . Resistance mutations in ethA (activator) and pyrG (CTP synthetase) suggest a prodrug mechanism requiring EthA-mediated activation.
  • Key Difference: The carbamothioyl group may facilitate EthA activation, whereas the tetrahydroisoquinoline-tosyl group in the target compound could alter metabolic activation pathways.

Tetrahydroisoquinoline Derivatives

V014-3840 (2-{[1-(3-fluorophenyl)-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}-N-(4-methylphenyl)propanamide)

  • Structure: Features a fluorophenyl-substituted tetrahydroisoquinoline core with a propanamide side chain.
  • Properties : Molecular weight = 488.6 g/mol; fluorine likely enhances metabolic stability and membrane permeability .
  • Comparison : The absence of a tosyl group in V014-3840 may reduce sulfonamide-mediated protein interactions but improve bioavailability.

V015-9088 (N-(4-methylphenyl)-2-{[1-(4-methylphenyl)-2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}butanamide)

  • Structure: Substitutes the tosyl group with a 4-methylphenyl-propanoyl moiety.
  • Properties : Molecular weight = 470.61 g/mol; methyl groups may increase lipophilicity .
  • Comparison : The butanamide chain (vs. propanamide) could alter binding kinetics or off-target effects.

Sulfonamide-Containing Analogues

2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Structure : Incorporates a sulfamoylphenyl group and dioxoisoindolinyl moiety.
  • Properties : Molecular formula = C24H23N5O5S; sulfamoyl groups enhance hydrogen bonding with targets .
  • Comparison: The dioxoisoindolinyl group may confer rigidity, contrasting with the flexible tetrahydroisoquinoline in the target compound.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Potential Advantages
Target Compound ~483.6* Tosyl, tetrahydroisoquinoline Enhanced solubility via sulfonamide
7904688 ~383.5* Carbamothioyl, piperidine EthA activation for targeted delivery
V014-3840 488.6 Fluorophenyl, methylbutanoyl Improved metabolic stability
V015-9088 470.61 Methylphenyl, propanoyl Higher lipophilicity
2-(1,3-dioxoisoindolin-2-yl)-... 493.53 Sulfamoyl, dioxoisoindolinyl Rigid structure for selective binding

*Calculated based on molecular formulas.

Biological Activity

The compound 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews existing literature on the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure includes a phenyl group and a tosyl group attached to a tetrahydroisoquinoline moiety, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that compounds related to tetrahydroisoquinolines exhibit significant anticancer properties. For instance, studies have shown that derivatives like 1,3-diphenyl-3-(phenylthio)propan-1-one demonstrate potent cytotoxicity against breast cancer cells (MCF-7) with minimal toxicity to normal cells . The mechanisms often involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Reference
3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamideMCF-7Data not availableCurrent Study
1,3-diphenyl-3-(phenylthio)propan-1-oneMCF-75.0

The biological activity of tetrahydroisoquinoline derivatives is often attributed to their interaction with various cellular targets. These compounds can modulate signaling pathways involved in cell proliferation and survival. For example:

  • Apoptosis Induction : Compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : They can cause G1 or G2/M phase arrest in cancer cells.
  • Inhibition of Metastasis : Some studies suggest that these compounds inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Study 1: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives on MCF-7 cells, it was found that modifications in the chemical structure significantly influenced their activity. The study utilized the MTT assay to measure cell viability and establish IC50 values for several compounds .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that the presence of specific substituents on the tetrahydroisoquinoline core could enhance anticancer activity. For example, compounds with electron-withdrawing groups showed improved potency against cancer cell lines compared to those with electron-donating groups .

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